![molecular formula C10H7BrO2 B1383834 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 1936680-08-8](/img/structure/B1383834.png)
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde, commonly referred to as 2-BPB, is an organic compound belonging to the class of aromatic aldehydes. It is a colorless solid that is insoluble in water but soluble in organic solvents. 2-BPB is a key intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. The compound has been studied extensively for its various properties and applications in scientific research.
Scientific Research Applications
Photoaffinity Labeling
Compounds with a similar structure have been used as building blocks for UV light-induced covalent modification of biological targets, which can be useful in studying protein interactions and functions .
mRNA Decapping Scavenger Enzyme Probes
These compounds can be utilized to discover photoaffinity probes of enzymes like DcpS, which is involved in mRNA decapping, an important process in gene expression regulation .
Galectin-3 Chemical Probes
They can serve as chemical probes to label proteins such as Galectin-3, which plays a significant role in cell-cell interaction, cell-matrix interaction, and cancer progression .
Inhibitors of Stearoyl CoA Desaturase
Such molecules have been explored for their potential as tumor-specific irreversible inhibitors of stearoyl CoA desaturase, an enzyme implicated in cancer cell survival .
Synthesis in Aqueous Micellar Media
The related compound 2-(prop-2-ynyloxy) benzaldehyde has been synthesized using aqueous micellar media, indicating that these compounds can be produced in water-friendly environments, which is beneficial for green chemistry applications .
Scientific Research Supplies
These types of compounds are available for purchase from scientific research supply companies, suggesting their use in various laboratory and research settings .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets when appended to a ligand or pharmacophore .
Mode of Action
It’s suggested that this compound, when appended to a ligand or pharmacophore, allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photochemical reaction.
Result of Action
Similar compounds have shown antioxidant, antimicrobial, and anticancer properties .
properties
IUPAC Name |
2-bromo-3-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRZUKMOINQTQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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